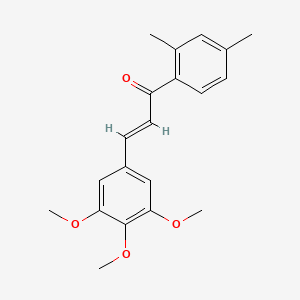

1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a 2,4-dimethylphenyl group at the ketone terminus and a 3,4,5-trimethoxyphenyl moiety at the α,β-unsaturated carbonyl end. Chalcones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The trimethoxy substitution pattern on the aromatic ring is associated with enhanced bioactivity, as seen in compounds like combretastatin analogs .

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-13-6-8-16(14(2)10-13)17(21)9-7-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-12H,1-5H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHSSJSUDATFI-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- CAS Number : 215778-57-7

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. In vitro assays demonstrated significant antiproliferative effects on human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent activity.

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 30 |

| A549 | 43 |

| HT-29 | 30 |

These results suggest that the compound may inhibit tubulin polymerization, a critical process for cancer cell division and proliferation. Notably, it was found to induce apoptosis in treated cells, confirmed by mitochondrial depolarization and caspase-9 activation .

The mechanism by which this chalcone derivative exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is essential for mitosis.

- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase.

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits significant antioxidant activity. It has been reported to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This dual action enhances its therapeutic potential in treating various diseases related to oxidative stress.

Study 1: Antiproliferative Effects on Cancer Cells

A comprehensive study compared the activity of this compound with conventional chemotherapeutic agents like CA-4 (Combretastatin A-4). The results indicated that the chalcone derivative was more potent against certain cancer cell lines than CA-4, particularly in inhibiting A549 and HT-29 cells .

Study 2: Mechanistic Insights into Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was found that it effectively inhibited tyrosinase activity, a key enzyme in melanin synthesis. This inhibition was attributed to both direct enzyme interaction and modulation of tyrosinase processing and degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Donating Groups : Methoxy groups (e.g., 3,4,5-TMP) enhance π-π stacking with biological targets, improving anticancer activity .

- Hydrogen Bonding : Hydroxyl or methoxy substituents (e.g., 2-hydroxyphenyl in ) stabilize molecular conformations via intramolecular interactions.

- Halogen Effects : Fluorine substitution (e.g., 4-fluorophenyl in ) increases metabolic resistance and membrane permeability.

Structural and Electronic Comparisons

Crystallographic and Spectroscopic Data

- Target Compound: No direct crystallographic data found. Analogous chalcones (e.g., ) exhibit planar α,β-unsaturated systems, critical for intercalation with DNA or enzyme active sites.

- 1-(2,4-Dichlorophenyl)-3-(3,4,5-TMP)prop-2-en-1-one : DFT studies reveal a HOMO-LUMO gap of 4.2 eV, indicating high reactivity . Comparatively, the target compound’s dimethyl groups may reduce polarity, altering solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.